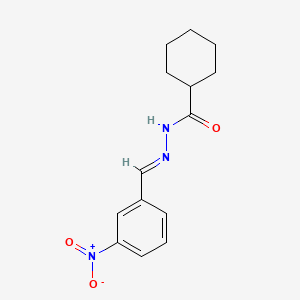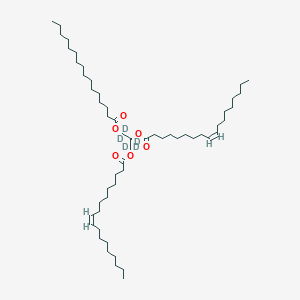
DTS(FBTTh2)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
DTS(FBTTh2)2 can be synthesized via a self-assembly method in solution . The high level of intermolecular organization in the single crystals facilitates migration of charges, relative to solution-processed films .
Industrial Production Methods
The industrial production of this compound involves solution processing and thermal annealing treatment to enhance the crystallinity of the device film . This process enables higher device performances to be achieved .
Analyse Des Réactions Chimiques
Types of Reactions
DTS(FBTTh2)2 undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include diiodooctane (DIO) and other solvents like chloroform and chlorobenzene . Thermal annealing is a common condition used to enhance the crystallinity of the device film .
Major Products Formed
The major products formed from these reactions are highly-efficient solar cells with enhanced crystallinity and performance .
Applications De Recherche Scientifique
DTS(FBTTh2)2 has a wide range of scientific research applications, including:
Chemistry: Used as a donor molecule in organic photovoltaics (OPVs) and bulk-heterojunction solar cells.
Biology: Investigated for its potential use in biological sensors and devices.
Industry: Used in the fabrication of field-effect transistors and photodetectors.
Mécanisme D'action
DTS(FBTTh2)2 exerts its effects through its semiconducting properties. It forms a donor-acceptor system with acceptor molecules such as perylene diimide and fullerenes . The charge carrier dynamics involve the generation of free charges and the formation of interfacial charge transfer states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perylene Diimide: Used as an acceptor molecule in bulk-heterojunction solar cells.
PC71BM: A fullerene-based electron acceptor used in organic photovoltaics.
P(NDI2OD-T2): Used in blend films with DTS(FBTTh2)2 for improved optoelectrical properties.
Uniqueness
This compound is unique due to its low band-gap and high efficiency in solution-processed bulk heterojunction solar cells . Its ability to form highly crystalline films through thermal annealing further enhances its performance .
Propriétés
Formule moléculaire |
C64H72F2N4S8Si |
|---|---|
Poids moléculaire |
1219.9 g/mol |
Nom IUPAC |
4-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C64H72F2N4S8Si/c1-7-13-17-19-23-41-25-27-49(71-41)51-31-29-47(73-51)43-33-45(65)57(61-59(43)67-77-69-61)53-35-55-63(75-53)64-56(79(55,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)36-54(76-64)58-46(66)34-44(60-62(58)70-78-68-60)48-30-32-52(74-48)50-28-26-42(72-50)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3 |
Clé InChI |
LNMKMESEJYZMDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Si]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=C(C=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(tert-Butyldimethylsilyloxy)methyl]aziridine-2-carboxaldehyde dimer](/img/structure/B12056873.png)

![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B12056910.png)
![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)





![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)
